3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL
CAS No.:
Cat. No.: VC20359929
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18O2 |
|---|---|
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | 3-[(2S,5S)-4-methylidene-5-prop-2-enyloxolan-2-yl]propan-1-ol |
| Standard InChI | InChI=1S/C11H18O2/c1-3-5-11-9(2)8-10(13-11)6-4-7-12/h3,10-12H,1-2,4-8H2/t10-,11-/m0/s1 |
| Standard InChI Key | GTCFNQQERAQEMW-QWRGUYRKSA-N |
| Isomeric SMILES | C=CC[C@H]1C(=C)C[C@@H](O1)CCCO |
| Canonical SMILES | C=CCC1C(=C)CC(O1)CCCO |
Introduction
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL is an organic compound featuring a tetrahydrofuran ring with an allyl substituent and a propan-1-ol functional group. The compound's stereochemistry is defined by the (2S,5S) configuration, which plays a crucial role in its potential biological activity and chemical reactivity. The molecular weight of this compound is reported to be approximately 182.26 g/mol, although some sources may vary slightly due to differences in calculation methods.
Synthesis and Chemical Reactions
The synthesis of 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL typically involves multi-step organic reactions. Key methods include the use of various reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) to facilitate specific transformations.
Common Reactions
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Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: Employing reducing agents such as lithium aluminum hydride.
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Other Reactions: May involve catalysts and controlled conditions to enhance reaction rates and yields.
Biological Activity and Potential Applications
Research suggests that 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL may exhibit biological activities such as anti-inflammatory or antimicrobial effects, although specific studies are needed to confirm these properties. Its structural features indicate potential interactions with enzymes or receptors, modulating their activity and influencing biochemical processes.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL. A comparison highlights the unique aspects of each:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(5-Oxotetrahydrofuran-2-YL)propanoic acid | Tetrahydrofuran ring without allyl side chain | Lacks double bond present in allyl group |
| Methyl 3-(5-Allyltetrahydrofuran-2-YL)propanoate | Similar tetrahydrofuran structure with ester instead of alcohol | Ester functionality alters reactivity compared to propan-1-ol |
| (S)-3-(5-Hydroxy-tetrahydrofuran-2-YL)propanoic acid | Hydroxy group instead of methylene | Hydroxy substitution may influence polarity and solubility |
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